Trimebutine

Description

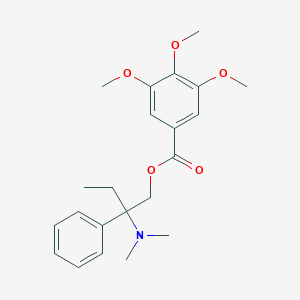

Structure

3D Structure

Properties

IUPAC Name |

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORDFXWUHHSAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023707 | |

| Record name | Trimebutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58997-89-0, 39133-31-8, 58997-90-3 | |

| Record name | (+)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39133-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimebutine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039133318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimebutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimebutine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEBUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ1OJ92E5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RKX7S7WFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UUZ24TRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

78-82 | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Trimebutine: A Technical Guide to its Peripheral Opioid Receptor Agonism in Gastrointestinal Motility and Visceral Pain

Introduction

Trimebutine is a multifaceted spasmolytic agent widely utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1][2] Unlike conventional antispasmodics, this compound exhibits a unique dual-modulatory effect on gut motility, capable of both stimulating hypotonic and inhibiting hypertonic smooth muscle activity. This paradoxical action is primarily attributed to its role as an agonist at peripheral opioid receptors.[3][4] This technical guide provides an in-depth exploration of this compound's pharmacology as a peripheral opioid receptor agonist, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, the experimental methodologies used for its characterization, and its effects on gastrointestinal physiology.

Molecular Mechanism of Action: Engagement with the Peripheral Enkephalinergic System

The primary mechanism underpinning this compound's effects on the gastrointestinal tract is its interaction with the endogenous opioid system, specifically as an agonist at peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors located on enteric neurons.[2][3] this compound and its principal active metabolite, N-desmethylthis compound (northis compound), do not exhibit strong selectivity for any single opioid receptor subtype, acting as broad-spectrum agonists.[5] This non-selective agonism is crucial to its dual modulatory effects on gut function.

The activation of these receptors by this compound influences the release of various gastrointestinal peptides, such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, further contributing to the regulation of digestive functions.[3][4]

Receptor Binding and Affinity

Precise binding affinity (Ki) values for this compound and N-desmethylthis compound at cloned human opioid receptors are not extensively reported in publicly available literature. However, studies utilizing animal tissue preparations provide valuable insights into their relative affinities.

In radioligand displacement studies using guinea-pig brain homogenates, this compound was found to be approximately 13 times less potent than morphine in displacing [3H]naloxone, indicating a lower affinity for mu-opioid receptors.[6] Notably, this compound shows no significant affinity for kappa-opioid receptors in assays using the selective ligand [3H]U-69593.[6] Functional assays on isolated guinea-pig ileum, a preparation rich in mu-opioid receptors, have yielded IC50 values for this compound in the micromolar range, further supporting its classification as a weak opioid agonist.[5]

N-desmethylthis compound has been shown to possess a good affinity for all three opioid receptor subtypes in both brain and myenteric plexus preparations.[5]

| Compound | Receptor Subtype | Tissue Source | Finding | Citation |

| This compound | Mu (µ) | Guinea-pig brain | ~13-fold less potent than morphine | [6] |

| This compound | Kappa (κ) | Guinea-pig brain | No appreciable affinity | [6] |

| This compound | Mu (µ), Delta (δ), Kappa (κ) | Guinea-pig brain & myenteric plexus | Good affinity | [5] |

| N-desmethylthis compound | Mu (µ), Delta (δ), Kappa (κ) | Guinea-pig brain & myenteric plexus | Good affinity | [5] |

Downstream Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gα (Gi/o) subunits. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can also modulate various ion channels.

The downstream effects of this compound's opioid receptor agonism are complex and contribute to its dual modulatory action. It has been shown to inhibit L-type calcium channels and large-conductance calcium-activated potassium channels (BKca channels).[7] This modulation of ion channel activity, alongside its opioid receptor agonism, allows this compound to influence smooth muscle contractility and regulate visceral sensitivity.

Experimental Characterization of this compound's Opioid Activity

The characterization of this compound's interaction with opioid receptors involves a combination of in vitro binding and functional assays, as well as ex vivo and in vivo models to assess its physiological effects.

In Vitro Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound and its metabolites for µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human opioid receptor of interest or from animal tissues rich in these receptors (e.g., guinea pig brain).

-

Competitive Binding: A fixed concentration of a high-affinity radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69593 for κ) is incubated with the membrane preparation in the presence of varying concentrations of this compound or its metabolites.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at opioid receptors.

Methodology:

-

Membrane Preparation: Similar to binding assays, membranes expressing the opioid receptor of interest are used.

-

Assay Reaction: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

Signal Detection: Agonist-induced G-protein activation leads to the binding of [³⁵S]GTPγS to the Gα subunit. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for G-protein activation.

This assay directly measures the functional consequence of Gi/o-coupled receptor activation.

Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Whole cells expressing the opioid receptor of interest are used.

-

Assay Procedure: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. Subsequently, cells are exposed to varying concentrations of this compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its inhibitory potency (IC50).

Ex Vivo and In Vivo Models

The guinea pig ileum longitudinal muscle-myenteric plexus preparation is a classic and valuable tool for studying the effects of opioids on intestinal motility. This tissue is rich in µ- and κ-opioid receptors on enteric neurons.

Objective: To assess the functional effects of this compound on neurally-mediated intestinal contractions.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Stimulation: Contractions are induced by electrical field stimulation, which causes the release of acetylcholine from enteric neurons.

-

Drug Application: this compound is added to the organ bath in a cumulative manner, and its effect on the amplitude of the electrically-induced contractions is recorded.

-

Data Analysis: The inhibitory or stimulatory effects of this compound are quantified, and the involvement of opioid receptors is confirmed by using opioid antagonists like naloxone.

Animal models are used to evaluate the effects of this compound on gastric emptying, small intestinal transit, and colonic motility.

Objective: To determine the in vivo efficacy of this compound in modulating gastrointestinal transit.

Methodology:

-

Animal Models: Rodents (mice or rats) are commonly used.

-

Transit Measurement: A non-absorbable marker (e.g., charcoal meal or radiolabeled marker) is administered orally. After a specific time, the animal is euthanized, and the distance traveled by the marker through the gastrointestinal tract is measured.

-

Drug Administration: this compound is administered prior to the marker, and its effect on transit time is compared to a vehicle control group.

This compound's ability to modulate visceral sensitivity is a key aspect of its clinical efficacy.[3][4] Animal models of visceral hypersensitivity are employed to study this effect.

Objective: To assess the anti-nociceptive effects of this compound on visceral pain.

Methodology:

-

Induction of Hypersensitivity: Visceral hypersensitivity can be induced by methods such as colorectal distension (CRD) in animals with previous gut inflammation or stress.[7][8]

-

Nociceptive Response Measurement: The animal's response to a noxious visceral stimulus (e.g., balloon distension of the colon) is quantified by measuring behaviors such as the abdominal withdrawal reflex.

-

Drug Testing: this compound is administered before the noxious stimulus, and its ability to reduce the nociceptive response is evaluated. The involvement of opioid receptors can be confirmed by co-administration with naloxone.[9][10]

Clinical Implications and Future Directions

The action of this compound as a non-selective, peripheral opioid receptor agonist provides a rational basis for its clinical use in functional gastrointestinal disorders. Its ability to normalize gut motility, rather than simply inhibiting or stimulating it, makes it a valuable therapeutic option for patients with fluctuating bowel habits, a hallmark of IBS. Furthermore, its effects on visceral sensitivity contribute to its efficacy in alleviating abdominal pain.[3][4]

Future research should focus on obtaining precise quantitative pharmacological data for this compound and its metabolites at cloned human opioid receptors. This would allow for a more detailed understanding of its structure-activity relationships and could guide the development of novel, peripherally-acting opioid modulators for gastrointestinal disorders with improved therapeutic profiles. Investigating the potential for biased agonism at opioid receptors could also open new avenues for designing drugs that preferentially activate therapeutic signaling pathways while avoiding those associated with adverse effects.

References

-

Delvaux, M., & Wingate, D. (1997). This compound: mechanism of action, effects on gastrointestinal function and clinical results. Journal of International Medical Research, 25(5), 225-246. [Link]

-

Delvaux, M. (1999). Opiate Modulation of Gastrointestinal Motility and the Actions of this compound. Gastroenterology, 116(4), A981. [Link]

-

Salvioli, B., et al. (2019). This compound: a state-of-the-art review. Minerva Gastroenterologica e Dietologica, 65(3), 161-172. [Link]

-

Collins, S. M., & Daniel, E. E. (1991). Opiate modulation of gastrointestinal motility and the actions of this compound. Canadian journal of gastroenterology, 5(4), 143-149. [Link]

-

Request PDF. This compound: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. [Link]

-

Fioramonti, J., & Bueno, L. (1999). Pharmacology and clinical experience with fedotozine. Expert opinion on investigational drugs, 8(5), 645-655. [Link]

-

Bueno, L., et al. (1997). Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors. Fundamental & clinical pharmacology, 11(5), 446-451. [Link]

-

Fioramonti, J., et al. (1993). Fedotozine reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors. Gastroenterology, 105(4), 1095-1101. [Link]

-

Croci, T., et al. (1995). The Contractile Effect of Fedotozine on Guinea Pig Isolated Intestinal Cells Is Not Mediated by Kappa Opioid Receptors. Pharmacology, 51(5), 313-317. [Link]

-

Gicquel, J., et al. (2000). Fedotozine, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat. Neurogastroenterology and motility, 12(2), 143-151. [Link]

-

Cenac, N., et al. (2016). A novel orally administered this compound compound (GIC-1001) is anti-nociceptive and features peripheral opioid agonistic activity and Hydrogen Sulphide-releasing capacity in mice. European journal of pain, 20(5), 734-741. [Link]

-

Li, Z. S., et al. (2010). Effectiveness of this compound maleate on modulating intestinal hypercontractility in a mouse model of postinfectious irritable bowel syndrome. European journal of pharmacology, 634(1-3), 177-183. [Link]

-

ResearchGate. (2025). Effectiveness of this compound maleate on modulating intestinal hypercontractility in a mouse model of postinfectious irritable bowel syndrome. [Link]

-

Roman, F. J., et al. (1989). [Mode of action of this compound: involvement if opioid receptors]. Journal de pharmacie de Belgique, 44(3), 175-184. [Link]

-

Otte, L., et al. (2022). Investigation of the μ- and κ-opioid receptor activation by eight new synthetic opioids using the [35S]-GTPγS assay: U-47700 and its analogues. Drug testing and analysis, 14(7), 1189-1198. [Link]

-

Stoeber, M., et al. (2018). Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors. Neuropharmacology, 134(Pt A), 11-25. [Link]

-

Moloney, R. D., et al. (2021). Animal models of visceral pain and the role of the microbiome. Neurobiology of pain, 9, 100061. [Link]

-

Takenaga, H., et al. (1991). The opioid receptor selectivity for this compound in isolated tissues experiments and receptor binding studies. Biological & pharmaceutical bulletin, 14(4), 448-451. [Link]

-

Grundy, D., & Harrington, A. M. (2024). Chronic Visceral Pain: New Peripheral Mechanistic Insights and Resulting Treatments. Gastroenterology, 166(6), 976-994. [Link]

-

Audet, N., et al. (2014). Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation. Molecular pharmacology, 86(1), 57-69. [Link]

-

Audet, N., et al. (2012). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular pharmacology, 82(4), 673-683. [Link]

-

ResearchGate. Opioid receptor binding affinity (K i ) and antagonistic potency (K i ). [Link]

-

Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 59(3), 385-390. [Link]

-

Emmerson, P. J., et al. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of pharmacology and experimental therapeutics, 271(3), 1630-1637. [Link]

-

Kong, H., et al. (1994). Agonists and antagonists bind to different domains of the cloned kappa opioid receptor. The Journal of biological chemistry, 269(46), 28887-28890. [Link]

-

Schang, J. C., et al. (1986). Beneficial effects of naloxone in a patient with intestinal pseudoobstruction. The American journal of gastroenterology, 81(6), 467-470. [Link]

-

Kim, Y. S., et al. (1999). Activation of Peripheral Opioid Receptors Has No Effect on Heart Rate Variability. The Korean journal of internal medicine, 14(2), 143-147. [Link]

-

Sykes, N. P. (1991). Effect of an enteric-release formulation of naloxone on intestinal transit in volunteers taking codeine. Journal of pain and symptom management, 6(3), 163-167. [Link]

-

Agin-Liebes, G., et al. (2023). Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. Biomedicines, 11(7), 1989. [Link]

-

Sinner, B., et al. (2007). Effect of Naloxone-3-Glucuronide and N -Methylnaloxone on the Motility of the Isolated Rat Colon After Morphine. Journal of pharmaceutical sciences, 96(1), 126-133. [Link]

-

Read, N. W., et al. (1989). Effect of naloxone on feedback regulation of small bowel transit by fat. Gastroenterology, 96(5 Pt 1), 1265-1269. [Link]

-

ResearchGate. μ-opioid agonist inhibition of forskolin-stimulated cAMP production. [Link]

-

De Marco, R., et al. (2023). Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. Molecules, 28(7), 3046. [Link]

-

Gintzler, A. R., & Chakrabarti, S. (2009). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. The open neuroimaging journal, 3, 1-8. [Link]

Sources

- 1. This compound: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]

- 5. [Mode of action of this compound: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The opioid receptor selectivity for this compound in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effectiveness of this compound maleate on modulating intestinal hypercontractility in a mouse model of postinfectious irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fedotozine reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical properties and molecular structure of Trimebutine

An In-depth Technical Guide to the Biochemical Properties and Molecular Structure of Trimebutine

Abstract

This compound is a multifaceted pharmaceutical agent primarily utilized for the treatment of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2] Unlike conventional spasmolytics, this compound does not exhibit a simple inhibitory action. Instead, it functions as a comprehensive modulator of gastrointestinal (GI) motility and visceral sensitivity through a complex mechanism involving interactions with the endogenous opioid system and direct effects on smooth muscle ion channels.[1][3] This guide provides a detailed examination of its molecular structure, core biochemical properties, and the experimental methodologies employed to elucidate its unique pharmacological profile. The content is structured to deliver not just technical data, but also the scientific rationale behind its characterization, offering a robust resource for professionals in pharmacology and drug development.

Molecular Structure and Physicochemical Profile

This compound is chemically identified as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate.[4][5] Its structure is an ester, combining a substituted phenylbutylamine moiety with a trimethoxybenzoic acid group. This unique architecture is central to its pharmacological activity, allowing it to interact with multiple biological targets. The drug is often formulated as a maleate salt to improve its solubility and bioavailability.[6][7]

IUPAC Name: [2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate[8] Chemical Formula (Base): C₂₂H₂₉NO₅[4] Molar Mass (Base): 387.47 g/mol [4]

Caption: 2D representation of the this compound molecular structure.

Physicochemical Data Summary

The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic behavior.

| Property | Value | Source |

| Physical Form | White to off-white solid/powder | [9][10] |

| Melting Point (Base) | 78-80°C | [9] |

| Boiling Point (Base) | ~457.9 °C at 760 mmHg | [4] |

| pKa | 7.29 ± 0.50 (Predicted) | [9] |

| Solubility (Maleate Salt) | Sparingly soluble in water; Soluble in ethanol and DMSO | [10] |

| Solubility (Base) | Practically insoluble in water; Freely soluble in chloroform | [10] |

The Tripartite Mechanism of Action

This compound's distinction lies in its ability to normalize, rather than simply inhibit or stimulate, intestinal activity.[6] This is achieved through a concentration-dependent, multi-target mechanism that primarily involves the enkephalinergic system and direct modulation of smooth muscle ion channels.

Agonism of Peripheral Opioid Receptors

A foundational aspect of this compound's action is its role as a weak agonist on peripheral opioid receptors within the enteric nervous system.[5][11] It interacts with mu (μ), delta (δ), and kappa (κ) receptor subtypes.[1][12] This interaction is considered a primary driver of its motility-regulating effects, including accelerating gastric emptying and inducing premature phase III of the migrating motor complex (MMC).[5][11]

-

Causality: The gut has its own intrinsic nervous system rich in opioid receptors that regulate motility and secretion. By acting as an agonist at these local receptors, this compound mimics the action of endogenous enkephalins, helping to coordinate peristaltic waves and normalize transit time.[2] Its activity remains largely confined to the periphery, which explains the lack of significant central nervous system side effects typical of classical opioids.[13] The principal active metabolite, N-desmethylthis compound (northis compound), also demonstrates affinity for these receptors, contributing to the overall therapeutic effect.[8][12]

Caption: Dual, concentration-dependent effects of this compound on ion channels.

Additional Pharmacological Actions

This compound also possesses secondary activities that contribute to its overall therapeutic profile:

-

Antimuscarinic Effects: It exhibits non-selective antagonistic effects on muscarinic acetylcholine receptors (mAChRs), which potentiates its antispasmodic properties. [4][8]* Anti-Serotonin Activity: It has demonstrated marked anti-serotonin activity, particularly on 'M' receptors. [6][10]

Pharmacokinetics and Metabolism

This compound is rapidly absorbed after oral administration, but undergoes extensive first-pass metabolism in the liver. [8]This process is critical as it generates the main active metabolite, N-monodesmethylthis compound (northis compound), which retains significant pharmacological activity. [8]

| Parameter | Value | Source |

|---|---|---|

| Bioavailability (Oral) | ~100% (maleate salt) | [4] |

| Time to Peak (Tmax) | 0.70 - 0.88 hours (for 200 mg dose) | [4][10] |

| Protein Binding | Minimal (~5%) | [8] |

| Elimination Half-life | ~2.77 hours | [4] |

| Metabolism | Extensive hepatic first-pass (N-demethylation, hydrolysis) | [8] |

| Excretion | Predominantly renal (~94% of dose) | [8]|

Key Experimental Protocols for Characterization

The validation of this compound's mechanism of action relies on standardized and reproducible experimental systems. The following protocols represent core methodologies in the field.

Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (expressed as the inhibition constant, Ki) of this compound for specific opioid receptor subtypes (μ, δ, κ).

Causality and Self-Validation: This assay quantifies the direct interaction between a drug and its receptor. By competing with a known high-affinity radioligand, we can calculate the affinity of the unlabeled test compound. The inclusion of a non-specific binding control (a high concentration of a non-selective antagonist like naloxone) is critical for ensuring that the measured binding is specific to the target receptor, thus validating the results. [14] Methodology:

-

Receptor Preparation: Utilize cell membranes from a stable cell line recombinantly expressing a single human opioid receptor subtype (e.g., HEK293 cells expressing hMOR). [15]2. Assay Setup: In a 96-well plate, prepare triplicate wells for three conditions:

-

Total Binding: Add assay buffer, a specific radioligand (e.g., [³H]-DAMGO for μ-receptors) at a concentration near its Kd, and the membrane suspension.

-

Non-specific Binding: Add the same components as Total Binding, plus a high concentration (e.g., 10 µM) of naloxone.

-

Competitive Binding: Add assay buffer, radioligand, membrane suspension, and serially diluted concentrations of this compound.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding reaction to reach equilibrium. [14]4. Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quantification: Wash the filters with ice-cold buffer, and measure the trapped radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the logarithm of this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for an ex vivo muscle strip contractility assay.

Conclusion and Future Perspectives

This compound stands out as a GI motility regulator due to its sophisticated, multi-target mechanism of action. Its ability to act as a weak agonist at peripheral opioid receptors, combined with a concentration-dependent dual modulation of smooth muscle ion channels, provides a unique pharmacological profile that can adapt to the underlying physiological state of the gut, either stimulating or relaxing it as needed. This guide has detailed the core molecular and biochemical properties that underpin this activity and outlined the robust experimental frameworks used for its characterization.

Future research may focus on leveraging this knowledge to design novel derivatives with enhanced receptor subtype selectivity or optimized ion channel activity to further refine the treatment of complex functional gastrointestinal disorders. Deeper investigation into its effects on visceral hypersensitivity and the gut-brain axis will also be crucial in expanding its therapeutic potential.

References

-

Delvaux, M., & Wingate, D. (1997). This compound: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. Journal of International Medical Research, 25(5), 225-246.

-

Wikipedia. (n.d.). This compound.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

AA Pharma. (2018). This compound Maleate Tablets 100 mg and 200 mg Lower gastrointestinal tract motility regulator.

-

Gale, J. D. (2016). This compound: a state-of-the-art review. Pharmazie, 71(10), 555-562.

-

Drugs.com. (2025). What is this compound used for?

-

Delvaux, M., & Wingate, D. (1997). This compound: mechanism of action, effects on gastrointestinal function and clinical results. Journal of International Medical Research.

-

ResearchGate. (n.d.). This compound: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Request PDF.

-

PharmaCompass.com. (n.d.). This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.

-

ChemicalBook. (n.d.). This compound CAS#: 39133-31-8.

-

RxReasoner. (n.d.). This compound Overview - Active Ingredient.

-

Apotex Inc. (2024). PRODUCT MONOGRAPH PrAPO-TRIMEBUTINE this compound Maleate Tablets 100 mg and 200 mg.

-

BenchChem. (2025). Validating Opioid Receptor Binding Assays: A Comparative Guide Using Morphine Hydrobromide.

-

BenchChem. (2025). Comparing the receptor binding profiles of this compound Maleate and other opioid agonists.

-

ResearchGate. (n.d.). Opiate Modulation of Gastrointestinal Motility and the Actions of this compound.

-

ResearchGate. (n.d.). Ionic currents through the L-type Ca 2+ channel and BK ca channel on....

-

Lee, H. T., & Kim, B. J. (2011). This compound as a modulator of gastrointestinal motility. Archives of Pharmacal Research, 34(6), 861–864.

-

ResearchGate. (n.d.). (PDF) this compound as a modulator of gastrointestinal motility.

-

ChemicalBook. (n.d.). This compound | 39133-31-8.

-

Roman, F., Pascaud, X., Taylor, J. E., & Vauche, D. (1989). [Mode of action of this compound: involvement if opioid receptors]. Journal de Pharmacie de Belgique, 44(4), 253-261.

-

Takenaga, H., Magaribuchi, T., & Tamaki, H. (1993). Dual effect of this compound on contractility of the guinea pig ileum via the opioid receptors. Japanese Journal of Pharmacology, 61(4), 321-328.

-

PubChem. (n.d.). This compound Maleate. National Center for Biotechnology Information.

-

Vitton, V., Delpy, R., Geloen, A., Grimaud, J. C., & Desjeux, A. (2003). Effects of this compound on sphincter of Oddi motility in patients with post-cholecystectomy pain. Gastroentérologie Clinique et Biologique, 27(4), 423-426.

-

Zhang, J., & Li, L. (2019). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications, 55(65), 9631-9634.

-

Arttamangkul, S., Le, U., & Birdsong, W. T. (2023). Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes. STAR Protocols, 4(2), 102213.

-

Lu, C. L., Chen, C. Y., Chang, F. Y., & Lee, S. D. (2010). Effectiveness of this compound maleate on modulating intestinal hypercontractility in a mouse model of postinfectious irritable bowel syndrome. European Journal of Pharmacology, 634(1-3), 167-173.

-

Quick Company. (n.d.). Process For The Preparation Of this compound Maleate.

-

ResearchGate. (n.d.). (PDF) A short Synthesis of this compound, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate.

-

Spampinato, S. M. (Ed.). (2018). Opioid Receptors: Methods and Protocols. Humana Press.

-

Patsnap Eureka. (n.d.). Preparation method of this compound.

-

Semantic Scholar. (n.d.). This compound: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results.

-

LKT Labs. (n.d.). This compound Maleate.

-

Akbunar, S., Gökçal, E., & Unlü, S. (1998). The effect of this compound maleate on gastric emptying in patients with non-ulcer dyspepsia. Annals of Nuclear Medicine, 12(4), 231-235.

-

Mosier, P. D., et al. (2013). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Neuropharmacology, 73, 163-171.

-

Patsnap Synapse. (2024). What is this compound Maleate used for?

Sources

- 1. This compound: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound Maleate used for? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aapharma.ca [aapharma.ca]

- 7. This compound Maleate | C26H33NO9 | CID 5388977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 39133-31-8 [m.chemicalbook.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. This compound: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results [ouci.dntb.gov.ua]

- 12. [Mode of action of this compound: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimebutine's effect on mu, kappa, and delta opiate receptors

An In-depth Technical Guide to the Opioid Receptor Pharmacology of Trimebutine

Introduction

This compound is a well-established therapeutic agent for functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1] While often categorized as a spasmolytic, its mechanism of action is far more nuanced, extending beyond simple smooth muscle relaxation.[1][2] The core of this compound's regulatory effects on gut motility lies in its complex interaction with the enteric nervous system's opioid receptors.[3][4][5] This guide provides a detailed technical examination of this compound's effects on the mu (μ), kappa (κ), and delta (δ) opioid receptors, intended for researchers and drug development professionals. We will dissect its binding and functional characteristics, provide validated experimental protocols for its characterization, and explore the downstream signaling consequences of its receptor engagement.

The therapeutic utility of this compound stems from its ability to act as a motility modulator, normalizing bowel function rather than uniformly stimulating or inhibiting it.[5][6] This unique profile is a direct consequence of its engagement with multiple peripheral opioid receptor subtypes, which exert distinct and sometimes opposing influences on gastrointestinal transit.[7][8] Understanding this multi-receptor pharmacology is paramount to appreciating its clinical efficacy and exploring future therapeutic applications.

Section 1: Molecular Interaction Profile of this compound with Opioid Receptors

This compound and its primary active metabolite, N-desmethylthis compound (northis compound), function as weak, non-selective agonists at peripheral μ, κ, and δ opioid receptors.[9][10][11] Unlike classical opioids such as morphine, this compound's effects are primarily localized to the gastrointestinal tract, minimizing central nervous system side effects.[12][13] Its interaction is characterized by relatively low affinity compared to endogenous opioids or narcotic analgesics, which contributes to its modulating, rather than purely agonistic, effect.[14]

Interaction with the Mu (μ) Opioid Receptor (MOR)

This compound exhibits its highest affinity for the μ-opioid receptor relative to the other subtypes, although this affinity is still markedly lower than that of morphine.[11][14] Studies have shown this compound to be approximately 13 to 30 times less potent than morphine in displacing μ-selective radioligands.[11][12][14] Functionally, it acts as a weak agonist at the MOR.[2][9][15]

Downstream Signaling: Upon agonist binding, the MOR, a G-protein coupled receptor (GPCR), couples primarily to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade characterized by:

-

Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[16][17]

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[17]

References

- 1. This compound: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]

- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 6. Dual effect of this compound on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. [Mode of action of this compound: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions of this compound with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Contribution of peripheral opioid receptors to the this compound-induced contractions of the proximal colon in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The opioid receptor selectivity for this compound in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound maleate | Calcium Channel | Opioid Receptor | TargetMol [targetmol.com]

- 16. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Trimebutine's Role in Modulating Visceral Sensitivity: A Technical Guide

Abstract

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), presents a significant therapeutic challenge. It is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs. Trimebutine, a versatile therapeutic agent, has long been recognized for its dual modulatory effects on gastrointestinal motility.[1][2] This technical guide provides an in-depth exploration of the pharmacological mechanisms through which this compound modulates visceral sensitivity. We will delve into its complex interactions with peripheral opioid receptors and key ion channels, providing a comprehensive overview for researchers, scientists, and drug development professionals. This guide will also detail established experimental protocols for evaluating visceral sensitivity and the direct effects of this compound on ion channel function, underscoring the scientific rationale behind these methodologies.

The Clinical Challenge of Visceral Hypersensitivity

Visceral hypersensitivity is a critical component in the pathophysiology of IBS and other functional bowel disorders, contributing significantly to chronic abdominal pain and discomfort.[3] Unlike somatic pain, visceral pain is often diffuse and poorly localized. In individuals with visceral hypersensitivity, the nervous system pathways that transmit sensory information from the gut to the brain are sensitized.[4] This leads to an exaggerated pain response to normal physiological events, such as intestinal gas or muscle contractions.[3] The development of therapeutic agents that can effectively and safely modulate these afferent neural pathways is a primary goal in gastroenterological research.

This compound: A Multi-Modal Approach to Visceral Pain

This compound stands out as a multifaceted compound that addresses both the motor and sensory dysfunctions of the gut.[5] Its ability to normalize gut motility, both in hypermotility and hypomotility states, is well-documented.[1][2] More pertinent to this guide is its demonstrated capacity to decrease reflexes induced by the distension of the gut, indicating a direct role in modulating visceral sensitivity.[6][7] This effect is attributed to a complex interplay of mechanisms targeting both opioid receptors and a variety of ion channels.[5]

Agonist Activity at Peripheral Opioid Receptors

A primary mechanism of this compound's action is its agonist effect on peripheral opioid receptors—mu (µ), kappa (κ), and delta (δ)—located on the neurons of the enteric nervous system.[6][7][8]

-

µ and δ Opioid Receptors: Agonism at these receptors is generally associated with an excitatory effect on gastrointestinal motility.[7]

-

κ Opioid Receptors: Activation of κ receptors typically has an inhibitory effect.[7]

By interacting with all three receptor types, this compound can exert a normalizing effect on gut function.[9] This broad-spectrum opioid receptor activity is crucial for its ability to alleviate abdominal pain associated with functional gastrointestinal disorders.[5][10]

Modulation of Ion Channels: A Deeper Mechanistic Dive

Beyond its effects on opioid receptors, this compound directly modulates the activity of several key ion channels involved in neuronal excitability and smooth muscle contraction. This multi-ion channel regulation is a significant contributor to its therapeutic profile.[5]

-

Voltage-Gated Sodium Channels: The active metabolite of this compound, nor-trimebutine, is a potent blocker of voltage-gated sodium channels.[11] This action provides a local anesthetic effect, which is crucial for dampening the transmission of pain signals from the gut to the central nervous system.[11][12]

-

Voltage-Gated Calcium Channels: this compound exhibits a concentration-dependent effect on L-type and T-type calcium channels.[13][14]

-

At higher concentrations (100–300 μM), it inhibits L-type Ca2+ channels, leading to a reduction in calcium influx into smooth muscle cells.[1][2][13] This contributes to its spasmolytic effect by reducing muscle contractility.[14][15]

-

At lower concentrations (1–10 μM), this compound can activate T-type Ca2+ channels, which can enhance gastric emptying and intestinal contractility.[13][16]

-

-

Calcium-Activated Potassium Channels (BKca): this compound has been shown to inhibit large-conductance Ca2+-activated K+ (BKca) channels.[1][2][17] By reducing the outward potassium current, this compound can cause membrane depolarization at lower concentrations, which can paradoxically enhance muscle contractions.[1][2] This dual, concentration-dependent action on both calcium and potassium channels underscores its complex modulatory role.[17][18][19]

The following diagram illustrates the principal signaling pathways through which this compound modulates visceral afferent nerve activity.

References

- 1. This compound as a modulator of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. This compound: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: mechanism of action, effects on gastrointestinal function and clinical results. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]

- 11. Effect of nor-trimebutine on neuronal activation induced by a noxious stimulus or an acute colonic inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 13. Targeting Ion Channels: An Important Therapeutic Implication in Gastrointestinal Dysmotility in Patients With Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound on cytosolic Ca2+ and force transitions in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effectiveness of this compound maleate on modulating intestinal hypercontractility in a mouse model of postinfectious irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Effects of this compound maleate on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound as a modulator of gastrointestinal motility | Semantic Scholar [semanticscholar.org]

- 19. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Early Research and Discovery of Trimebutine Maleate

Introduction

Trimebutine maleate, a synthetic antispasmodic agent, has been a cornerstone in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS), for over half a century.[1] Its journey from a novel chemical entity to a widely prescribed therapeutic is a compelling narrative of chemical innovation, meticulous pharmacological investigation, and clinical validation. This technical guide provides a comprehensive exploration of the early research and discovery of this compound maleate, tracing its origins from the laboratory bench to its initial clinical applications. We will delve into the pioneering synthesis, the foundational preclinical studies that began to unravel its unique mechanism of action, and the pivotal early clinical trials that established its place in the therapeutic armamentarium for gastroenterology.

Part 1: The Genesis of a Gastrointestinal Modulator - Synthesis and Initial Discovery

The story of this compound begins in the research laboratories of the French pharmaceutical company Jouveinal in the 1960s. At a time when the understanding of gastrointestinal motility was evolving, there was a significant need for effective and well-tolerated agents to manage the symptoms of common functional bowel disorders.

The Pioneering Synthesis at Jouveinal Laboratories

The initial synthesis of this compound, chemically known as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, was a multi-step process that laid the groundwork for its subsequent pharmacological evaluation. The process, as detailed in early patents and chemical literature, involved the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-(dimethylamino)-2-phenylbutanol.[2] The maleate salt was later prepared to improve the compound's solubility and bioavailability.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis of this compound based on early patent descriptions:

Step 1: Preparation of 2-(dimethylamino)-2-phenylbutanol

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with a solution of 2-amino-2-phenylbutanol in a suitable organic solvent (e.g., a mixture of formaldehyde and formic acid).

-

Amine Methylation: The mixture is heated to reflux for several hours to facilitate the Eschweiler-Clarke reaction, which results in the methylation of the primary amine to a tertiary amine.

-

Work-up and Purification: The reaction mixture is cooled, and the excess reagents are removed under reduced pressure. The resulting crude product is then purified by distillation to yield 2-(dimethylamino)-2-phenylbutanol.

Step 2: Esterification to form this compound

-

Reaction Setup: A clean, dry reaction flask is charged with 2-(dimethylamino)-2-phenylbutanol and a suitable acid-binding agent (e.g., pyridine or triethylamine) in an inert solvent such as acetone.

-

Acylation: A solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent is added dropwise to the flask while maintaining a controlled temperature (typically between 5-10°C).

-

Reaction Completion and Isolation: The reaction is allowed to proceed for several hours at room temperature. The resulting mixture is then filtered to remove the salt of the acid-binding agent. The filtrate is concentrated under reduced pressure to yield crude this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent to obtain pure this compound.

Step 3: Formation of this compound Maleate

-

Salt Formation: The purified this compound base is dissolved in a suitable solvent, such as isopropanol.

-

Addition of Maleic Acid: A solution of maleic acid in the same solvent is added to the this compound solution.

-

Crystallization and Isolation: The mixture is stirred, and the this compound maleate salt precipitates out of the solution. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.[3]

The Spark of Discovery: Early Pharmacological Screening

Following its synthesis, this compound underwent a series of pharmacological screenings to determine its biological activity. The initial hypothesis was likely centered on its potential as an antispasmodic agent, given the structural similarities to other compounds with known effects on smooth muscle. The primary screening method for such activity at the time was the in vitro organ bath.

Experimental Protocol: In Vitro Organ Bath Assay for Antispasmodic Activity

-

Tissue Preparation: A segment of guinea pig ileum (approximately 2-3 cm) is carefully dissected and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

-

Transducer Attachment: One end of the tissue is fixed to a stationary hook, while the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate for a period of 30-60 minutes, during which it is washed with fresh physiological salt solution every 15 minutes.

-

Induction of Contraction: A contractile agent, such as acetylcholine or histamine, is added to the organ bath to induce a sustained contraction of the ileum segment.

-

Application of this compound: Once a stable contraction is achieved, increasing concentrations of this compound maleate are added cumulatively to the bath.

-

Data Recording and Analysis: The changes in muscle tension are recorded continuously. The concentration of this compound that produces a 50% reduction in the induced contraction (IC50) is calculated to determine its antispasmodic potency.

Part 2: Unraveling the Multifaceted Mechanism of Action - Early Preclinical Investigations

The initial findings from the pharmacological screening likely revealed this compound's antispasmodic properties. However, subsequent and more detailed preclinical investigations began to uncover a more complex and unique mechanism of action, setting it apart from conventional antispasmodics.

A Dual-Action Modulator: In Vitro Characterization

Early in vitro studies on isolated intestinal preparations from guinea pigs and rabbits were instrumental in revealing the dual, concentration-dependent effects of this compound on gut motility. These experiments demonstrated that this compound could either stimulate or inhibit intestinal contractions, depending on the baseline level of contractility.

| Baseline Contractility | Effect of Low-Dose this compound | Effect of High-Dose this compound |

| Low | Increased Contractility | Inhibition of Contraction |

| High | Decreased Contractility | Inhibition of Contraction |

This dual action suggested a more complex modulatory role rather than simple spasmolysis.

The Opioid Connection: Early Insights into Receptor Interactions

A pivotal breakthrough in understanding this compound's mechanism was the discovery of its interaction with peripheral opioid receptors. Early studies demonstrated that this compound acts as an agonist at mu (µ), kappa (κ), and delta (δ) opioid receptors in the gastrointestinal tract.[1][4] This finding was significant because it provided a pharmacological basis for its dual modulatory effects. Agonism at µ and δ receptors is generally associated with increased gastrointestinal motility, while κ-receptor agonism tends to be inhibitory. This complex interplay of receptor activation allowed this compound to normalize gut function, whether it was hypo- or hyper-motile.

Part 3: From Bench to Bedside - The First Clinical Validations

The promising preclinical data paved the way for the clinical evaluation of this compound maleate in humans. The initial clinical trials, conducted in the late 1970s and early 1980s, focused on its efficacy and safety in patients with irritable bowel syndrome, a condition characterized by abdominal pain and altered bowel habits.

Early Clinical Trials in Irritable Bowel Syndrome (IBS)

Several early, well-controlled clinical trials provided the first evidence of this compound's therapeutic benefit in IBS patients. These studies were instrumental in securing its regulatory approval and establishing its clinical use.

| Study | Year | Design | Dosage | Key Findings |

| Lüttecke, K. | 1978 | Double-blind, crossover | 200 mg t.i.d. | Significantly more effective than placebo in relieving symptoms of spastic colon. [3] |

| Moshal, MG & Herron, M. | 1979 | Double-blind, crossover | 200 mg t.i.d. | Significant improvement in abdominal pain and constipation compared to placebo. [5] |

| Lüttecke, K. | 1980 | Three-part, controlled | 200 mg t.i.d. | As effective as mebeverine in relieving major IBS symptoms and improving motility. [5][6] |

These early trials consistently demonstrated that this compound was effective in alleviating the hallmark symptoms of IBS, including abdominal pain, bloating, and altered bowel habits (both constipation and diarrhea). The side effect profile was generally mild, further supporting its clinical utility.

The early research and discovery of this compound maleate represent a significant chapter in the history of gastrointestinal pharmacology. From its rational synthesis in the laboratories of Jouveinal to its comprehensive preclinical characterization and successful clinical validation, the journey of this compound exemplifies a systematic and insightful approach to drug development. The initial perception of this compound as a simple antispasmodic evolved into a more nuanced understanding of its role as a complex modulator of gut function, primarily through its unique interactions with peripheral opioid receptors. This foundational research not only introduced a valuable therapeutic agent for the management of functional gastrointestinal disorders but also contributed to a deeper understanding of the intricate neuro-gastroenterological mechanisms that govern gut motility. The legacy of this early work continues to influence the treatment of patients with IBS and other motility disorders worldwide.

References

-

Lüttecke, K. (1980). A three-part controlled study of this compound in the treatment of irritable colon syndrome. Current Medical Research and Opinion, 6(6), 437-443. [Link]

-

Moshal, M. G., & Herron, M. (1979). A clinical trial of this compound (Mebutin) in spastic colon. Journal of International Medical Research, 7(3), 231-234. [Link]

-

AA Pharma. (2018, September 20). This compound Maleate Tablets 100 mg and 200 mg Lower gastrointestinal tract motility regulator. [Link]

-

Zhonghua Nei Ke Za Zhi. (2007). [A randomized and case-control clinical study on this compound maleate in treating functional dyspepsia coexisting with diarrhea-dominant irritable bowel syndrome]. Zhonghua Nei Ke Za Zhi, 46(11), 899-902. [Link]

-

CADTH. (2015). This compound Maleate and Pinaverium Bromide for Irritable Bowel Syndrome: A Review of the Clinical Effectiveness, Safety and Guidelines. Canadian Agency for Drugs and Technologies in Health. [Link]

-

Salvioli, B. (2019). This compound: a state-of-the-art review. Minerva Gastroenterologica e Dietologica, 65(3), 229-238. [Link]

-

Wikipedia. (2023, November 29). This compound. [Link]

-

Delvaux, M., & Wingate, D. (1997). This compound: mechanism of action, effects on gastrointestinal function and clinical results. Journal of International Medical Research, 25(5), 225-246. [Link]

-

Hussain, Z., Jung, D. H., Lee, Y. J., & Park, H. (2018). The Effect of this compound on the Overlap Syndrome Model of Guinea Pigs. Journal of Neurogastroenterology and Motility, 24(3), 486-494. [Link]

-

AA Pharma. (n.d.). This compound Maleate Tablets 100 mg and 200 mg Lower gastrointestinal tract motility regulator. [Link]

-

Delvaux, M., & Wingate, D. (1997). This compound: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. Semantic Scholar. [Link]

- Patsnap. (n.d.).

- Patsnap. (n.d.).

- Google Patents. (n.d.). (12)

-

ResearchGate. (n.d.). This compound: a state-of-the-art review. [Link]

-

Long, Y., Liu, Y., Tong, J., Qian, W., & Hou, X. (2010). Effectiveness of this compound maleate on modulating intestinal hypercontractility in a mouse model of postinfectious irritable bowel syndrome. European journal of pharmacology, 636(1-3), 159–165. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Method for preventing and treating arthritis, osteo-traumatic pain, and neuralgias with this compound.

Sources

- 1. This compound: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound maleate synthesis - chemicalbook [chemicalbook.com]

- 4. This compound: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A three-part controlled study of this compound in the treatment of irritable colon syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic pathways of Trimebutine in preclinical models

An In-Depth Technical Guide to the Metabolic Pathways of Trimebutine in Preclinical Models

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of this compound as elucidated through preclinical research models. This compound, a spasmolytic agent used for treating irritable bowel syndrome (IBS) and other gastrointestinal motility disorders, undergoes extensive and complex metabolism that significantly influences its pharmacokinetic profile and pharmacological activity.[1] This document details the primary biotransformation routes, including N-demethylation and ester hydrolysis, and subsequent conjugation reactions. We will explore the species-specific variations observed in preclinical models, primarily rats and dogs, and discuss the enzymatic systems responsible, with a focus on the Cytochrome P450 (CYP) superfamily. Furthermore, this guide presents detailed, field-proven methodologies for conducting in vitro and in vivo metabolism studies, from experimental design to bioanalytical quantification, to provide researchers and drug development professionals with a robust framework for investigating drug metabolism.

Introduction: The Metabolic Fate of this compound

This compound, chemically known as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, exerts its therapeutic effects through a multimodal mechanism, including weak mu-opioid agonism and antimuscarinic properties.[1][2] Following oral administration, this compound is rapidly absorbed but exhibits a high first-pass hepatic metabolism, resulting in very low systemic exposure to the parent drug.[3][4] In fact, often no parent this compound is detected in plasma samples from clinical studies.[5]

The pharmacological activity is largely attributed to its primary active metabolite, N-monodesmethylthis compound (northis compound).[1][3] Understanding the intricate metabolic pathways is therefore not just an academic exercise; it is critical for predicting the drug's efficacy, potential drug-drug interactions (DDIs), and inter-individual variability in patient response. Preclinical models, both in vitro and in vivo, are the cornerstone of this investigation, allowing for the characterization of metabolic routes before human trials.[6][7]

Core Metabolic Pathways of this compound

This compound metabolism is characterized by two primary, competing Phase I pathways: N-demethylation and ester hydrolysis. These initial steps are followed by further demethylation and/or Phase II conjugation reactions.[1][8]

Phase I Metabolism: A Two-Pronged Attack

N-Demethylation: This pathway involves the sequential removal of methyl groups from the tertiary amine of the molecule.

-

Step 1: this compound is converted to its main active metabolite, N-monodesmethylthis compound (northis compound or nor-TMB) .[3] This metabolite retains pharmacological activity and reaches significantly higher plasma concentrations than the parent drug.[3]

-

Step 2: Northis compound can be further demethylated to form N,N-didesmethylthis compound .[1][8]

This process is primarily mediated by the Cytochrome P450 (CYP) enzyme system located in the liver.[8] Studies suggest that the CYP3A subfamily, particularly CYP3A4 in humans, is a major contributor to this oxidative metabolism, making it a potential site for drug-drug interactions.[8][9]

Ester Hydrolysis: Concurrently, the ester bond in this compound can be cleaved by esterases, which are abundant in the liver and small intestine.[10] This hydrolysis results in the formation of two main fragments:

-

2-dimethylamino-2-phenylbutanol

-

3,4,5-trimethoxybenzoic acid [8]

The interplay between N-demethylation and hydrolysis is crucial and exhibits species-specific differences. The desmethylated metabolites can subsequently undergo ester hydrolysis, or the alcohol-moiety metabolites from initial hydrolysis can undergo sequential N-demethylation.[1][8][10]

Phase II Metabolism: Conjugation for Excretion

Following Phase I reactions, the metabolites of this compound can undergo Phase II conjugation to increase their water solubility and facilitate renal excretion.[1][2] The primary conjugation pathways identified are:

-

Glucuronidation: Metabolites, particularly northis compound, can be conjugated with glucuronic acid.[2][11] An unstable N-glucuronide conjugate of northis compound has been identified, which can complicate bioanalysis by reverting to northis compound post-extraction.[11]

-

Sulfation: Conjugation with a sulfate group is another potential metabolic route for this compound metabolites.[1]

The major urinary metabolites recovered are typically the products of these combined Phase I and Phase II reactions.[1][2] Less than 2.4% of an administered dose is recovered as the unchanged parent drug in urine, highlighting the extensiveness of its metabolism.[1][4]

Visualizing the Metabolic Cascade

The following diagram illustrates the interconnected metabolic pathways of this compound.

Caption: Metabolic pathways of this compound, including Phase I and Phase II reactions.

Species Differences in Preclinical Models

A pivotal finding from preclinical research is the marked difference in this compound metabolism between species, particularly rats and dogs.[10]

-

In Dogs: The primary initial metabolic step is N-demethylation, followed by ester hydrolysis and subsequent conjugation.[10][12]

-

In Rats: A significant proportion of this compound appears to undergo ester hydrolysis as the first metabolic step, prior to N-demethylation.[10][12]

These differences can be partially explained by the relative activities of ester-hydrolyzing and N-demethylating enzymes in the liver and small intestines of each species.[10] Such variations underscore the importance of selecting appropriate animal models and the caution required when extrapolating metabolic data to humans.[7]

Methodologies for Studying this compound Metabolism

Investigating the metabolic fate of a compound like this compound requires a combination of in vitro and in vivo experimental systems.

In Vitro Metabolism Models

In vitro systems are indispensable for initial screening, metabolite identification, and reaction phenotyping.[13] They offer a controlled environment to dissect specific metabolic pathways.

Common In Vitro Systems:

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[14] They are a rich source of Phase I enzymes, especially CYPs, and some Phase II enzymes like UGTs.[15] Microsomes are cost-effective and widely used for metabolic stability and CYP inhibition studies.[16][17]

-

Hepatocytes: Using primary hepatocytes in suspension or as plated cultures provides a more complete and physiologically relevant model.[16] They contain a full complement of Phase I and Phase II enzymes, as well as the necessary cofactors, allowing for the study of the complete metabolic cascade, including uptake and conjugation.[16][18]

-

S9 Fraction: This is the supernatant from centrifuged liver homogenate, containing both microsomal and cytosolic enzymes.[13] It is useful for studying a broader range of metabolic reactions than microsomes alone.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

The following protocol outlines a standard procedure to assess the rate at which this compound is metabolized by liver microsomal enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

-

Pooled liver microsomes (e.g., rat, dog, human)

-

This compound stock solution (e.g., in DMSO or Methanol)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (Cofactor)

-

Ice-cold stop solution (e.g., Acetonitrile with an internal standard)

-

96-well plates, incubator, centrifuge

Step-by-Step Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare the incubation mixture by adding the microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Pre-incubation: Add the this compound solution to the microsome mixture to reach the final substrate concentration (e.g., 1 µM). Pre-incubate the plate for 5-10 minutes at 37°C to allow the system to equilibrate.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The rationale for this step is that CYP450 enzymes require NADPH as a cofactor to function.[19] A parallel incubation without NADPH should be run as a negative control to assess non-enzymatic degradation.

-